molecular formula N2O6Zn<br>Zn(NO3)2<br>Zn(NO3)2<br>N2O6Zn B079279 ZINC nitrate CAS No. 13778-30-8

ZINC nitrate

Cat. No. B079279
CAS RN: 13778-30-8
M. Wt: 189.4 g/mol
InChI Key: ONDPHDOFVYQSGI-UHFFFAOYSA-N
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Patent
US05441712

Procedure details

The zinc chloride solution is then subjected to a cationic extractant (Di-2-ethylhexyl phosphoric acid) D2EHPA (50%) and 50% kerosene to produce a loaded solvent containing about 5 gpl zinc. An O/A ratio of about one is employed to produce a raffinate containing less than 0.05 gpl zinc. The loaded organic is contacted with a 200 gpl HNO3 strip solution with O/A ratio of 1/4 to produce a zinc nitrate solution containing 30 gpl zinc and about 150 gpl HNO.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Di-2-ethylhexyl phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
kerosene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Zn+2:2].[Cl-].[Zn].[N+:5]([O-:8])([OH:7])=[O:6]>>[N+:5]([O-:8])([O-:7])=[O:6].[Zn+2:2].[N+:5]([O-:8])([O-:7])=[O:6] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Di-2-ethylhexyl phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
kerosene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a loaded solvent
CUSTOM
Type
CUSTOM
Details
to produce

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05441712

Procedure details

The zinc chloride solution is then subjected to a cationic extractant (Di-2-ethylhexyl phosphoric acid) D2EHPA (50%) and 50% kerosene to produce a loaded solvent containing about 5 gpl zinc. An O/A ratio of about one is employed to produce a raffinate containing less than 0.05 gpl zinc. The loaded organic is contacted with a 200 gpl HNO3 strip solution with O/A ratio of 1/4 to produce a zinc nitrate solution containing 30 gpl zinc and about 150 gpl HNO.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Di-2-ethylhexyl phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
kerosene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Zn+2:2].[Cl-].[Zn].[N+:5]([O-:8])([OH:7])=[O:6]>>[N+:5]([O-:8])([O-:7])=[O:6].[Zn+2:2].[N+:5]([O-:8])([O-:7])=[O:6] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Di-2-ethylhexyl phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
kerosene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a loaded solvent
CUSTOM
Type
CUSTOM
Details
to produce

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.